molecular formula C17H13N3S B5593314 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole

Cat. No.: B5593314
M. Wt: 291.4 g/mol
InChI Key: MZRYOCBYZQCKQW-UHFFFAOYSA-N
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Description

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzothiazole ring fused with a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-3-phenylpyrazol-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-12-11-15(13-7-3-2-4-8-13)19-20(12)17-18-14-9-5-6-10-16(14)21-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRYOCBYZQCKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole with 2-aminobenzothiazole under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF at elevated temperatures.

Major Products Formed

Scientific Research Applications

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzoxazole: Similar structure but with an oxygen atom in place of sulfur.

    2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom in place of sulfur.

Uniqueness

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring, which imparts distinct electronic and steric properties.

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